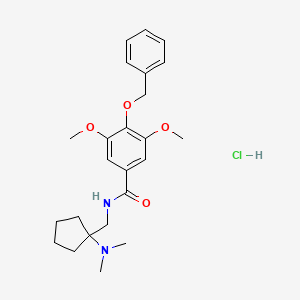

Org 25543 hydrochloride

Description

Properties

IUPAC Name |

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPQJILJYQVZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Org 25543 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25543 hydrochloride is a potent and highly selective, non-competitive inhibitor of the glycine transporter type 2 (GlyT2). Its mechanism of action centers on the allosteric inhibition of GlyT2, leading to an elevation of synaptic glycine levels and subsequent enhancement of inhibitory glycinergic neurotransmission. This activity confers its analgesic properties observed in preclinical models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the molecular mechanism, binding kinetics, and pharmacological effects of Org 25543, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction: The Role of GlyT2 in Nociception

The glycine transporter type 2 (GlyT2) plays a crucial role in modulating inhibitory neurotransmission in the spinal cord and brainstem. By reuptaking glycine from the synaptic cleft into presynaptic neurons, GlyT2 controls the concentration of this inhibitory neurotransmitter available to activate glycine receptors (GlyRs). In chronic pain states, a deficit in glycinergic inhibition is often observed. Therefore, inhibiting GlyT2 to increase synaptic glycine concentrations presents a promising therapeutic strategy for pain management. Org 25543 has been instrumental as a pharmacological tool to probe the therapeutic potential of GlyT2 inhibition.

Molecular Mechanism of Action

This compound exerts its pharmacological effects through a non-competitive and apparently irreversible or slowly reversible inhibition of GlyT2. Unlike competitive inhibitors that bind to the glycine substrate site, Org 25543 is proposed to bind to an allosteric site on the transporter.

Recent studies combining molecular dynamics simulations and site-directed mutagenesis suggest that the most likely binding location for Org 25543 is a lipid-facing allosteric site on GlyT2. This binding event is thought to lock the transporter in an outward-facing conformation, thereby preventing the translocation of glycine across the neuronal membrane. The interaction is further stabilized by cholesterol molecules in the cell membrane, forming a regulatory network. This allosteric mechanism of inhibition contributes to the high potency and selectivity of the compound.

Signaling Pathway of GlyT2 Inhibition by Org 25543

The Allosteric Binding Site of Org 25543 on the Glycine Transporter 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the binding site and mechanism of action of Org 25543, a potent and selective inhibitor of the glycine transporter 2 (GlyT2). Understanding the molecular interactions between Org 25543 and GlyT2 is critical for the rational design of novel analgesics targeting neuropathic pain, while mitigating the side effects associated with irreversible inhibition. This document synthesizes findings from computational modeling, site-directed mutagenesis, and cutting-edge structural biology to provide a comprehensive overview for researchers in the field.

Executive Summary

Org 25543 is a pseudo-irreversible, non-competitive inhibitor of GlyT2 with nanomolar potency.[1] While it has demonstrated analgesic properties in preclinical models, its clinical development has been hampered by toxicity associated with its irreversible mechanism of action.[1][2] Recent breakthroughs, including the resolution of cryo-electron microscopy (cryo-EM) structures, have definitively identified the binding site of Org 25543. It binds to an extracellular allosteric site , distinct from the glycine binding (orthosteric) site.[3][4][5] This binding event locks the transporter in an outward-open conformation, thereby preventing the translocation of glycine.[3][4] This guide will detail the specific residues involved in this interaction, present the quantitative data on Org 25543's activity, outline the key experimental methodologies used to uncover this binding site, and provide visual representations of the associated molecular pathways and experimental workflows.

The Extracellular Allosteric Binding Site of Org 25543

Initial hypotheses regarding the binding site of Org 25543, derived from homology modeling and mutagenesis studies, pointed towards a vestibular allosteric site (VAS) or a region overlapping with a secondary allosteric site (S2).[1][2][6] These studies correctly implicated transmembrane domains (TMs) 1, 3, 6, 8, and 10 in the inhibitor's action.[2][6][7]

However, recent cryo-EM structures of human GlyT2 in complex with Org 25543 have provided an unambiguous localization of its binding pocket.[3][4][5] Org 25543 binds to a predominantly hydrophobic pocket located on the extracellular side of the transporter, sandwiched between TM1b, TM10, and extracellular loop 4 (EL4).[3] This site is also referred to in the literature as a "lipid allosteric site".[8][9][10]

The key residues that form direct interactions with Org 25543, stabilizing it within this allosteric pocket, have been identified as:

-

L211

-

W215

-

R216

-

P543

-

D633 [3]

Binding of Org 25543 to this site locks GlyT2 in an outward-open conformation, preventing the conformational changes necessary for glycine transport and leading to its inhibitory effect.[3][4]

Quantitative Data for Org 25543 Inhibition of GlyT2

The inhibitory potency of Org 25543 on GlyT2 has been consistently characterized with an IC₅₀ in the low nanomolar range.

| Compound | Target | Assay Type | IC₅₀ (nM) | Inhibition Type | Reference |

| Org 25543 | GlyT2 | [³H]glycine uptake | 16 | Non-competitive, Irreversible | [1] |

| Org 25543 | GlyT2 | [³H]glycine uptake | 17.7 ± 4.6 | - | [2] |

| Org 25543 | GlyT2 | Electrophysiology | 20 | Irreversible | [11] |

| Org 25543 | GlyT2 | Electrophysiology | 3.76 (2.36–6.01) | - | [11] |

Experimental Protocols

The elucidation of the Org 25543 binding site has been a multi-faceted endeavor, relying on the convergence of evidence from several key experimental approaches.

Site-Directed Mutagenesis and Glycine Transport Assays

This technique was instrumental in the initial probing of potential binding site residues.

-

Principle: Specific amino acid residues in GlyT2 predicted to interact with Org 25543 are mutated. The effect of these mutations on the inhibitory potency of Org 25543 is then quantified. A significant change in IC₅₀ suggests the involvement of the mutated residue in inhibitor binding.

-

Methodology:

-

Mutagenesis: Point mutations in the rat or human GlyT2 cDNA (subcloned into an expression vector like pCDNA3) are generated using kits such as the QuikChange Site-Directed Mutagenesis Kit.[6]

-

Expression: The wild-type and mutant GlyT2 constructs are transiently expressed in a suitable cell line, commonly COS7 cells.[2][6]

-

Glycine Transport Assay:

-

Radiolabeled Uptake: Transfected cells are incubated with [³H]glycine in the presence of varying concentrations of Org 25543. The amount of radiolabel accumulated by the cells is measured by scintillation counting.[2]

-

Electrophysiology: Glycine-evoked currents in oocytes expressing GlyT2 are measured in the presence of different concentrations of Org 25543 using two-electrode voltage clamp.[11]

-

-

Data Analysis: The IC₅₀ values for Org 25543 on wild-type and mutant transporters are calculated and compared.

-

Molecular Dynamics (MD) Simulations

Computational simulations provided a dynamic view of the inhibitor-transporter interactions.

-

Principle: MD simulations are used to model the behavior of the GlyT2-Org 25543 complex over time, allowing for the prediction of stable binding poses and the identification of key interacting residues.

-

Methodology:

-

Homology Modeling: A 3D model of GlyT2 is constructed based on the crystal structure of a related transporter, such as the Drosophila melanogaster dopamine transporter (dDAT).[2][6]

-

Ligand Docking: Org 25543 is computationally "docked" into potential binding sites on the GlyT2 model.[6]

-

MD Simulation: The GlyT2-Org 25543 complex is embedded in a simulated lipid bilayer with solvent, and the system's trajectory is calculated over time (e.g., nanoseconds).[12]

-

Analysis: The stability of the binding pose and the interaction energies between Org 25543 and individual GlyT2 residues are analyzed.[6]

-

Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique provided the definitive high-resolution structure of the GlyT2-Org 25543 complex.

-

Principle: Cryo-EM is used to determine the near-atomic resolution structure of macromolecules by imaging vitrified (flash-frozen) samples with an electron microscope.

-

Methodology:

-

Protein Purification: Human GlyT2 is expressed and purified.

-

Complex Formation: Purified GlyT2 is incubated with Org 25543 to form a stable complex.

-

Vitrification: The complex is applied to an EM grid and rapidly frozen in liquid ethane.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D density map.

-

Model Building: An atomic model of the GlyT2-Org 25543 complex is built into the cryo-EM density map.[3][4]

-

Visualizations

Signaling and Functional Pathway

Caption: Mechanism of GlyT2 inhibition by Org 25543.

Experimental Workflow for Binding Site Identification

Caption: Workflow for identifying the Org 25543 binding site.

References

- 1. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]

- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Photoswitchable ORG25543 Congener Enables Optical Control of Glycine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Org 25543 Hydrochloride: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25543 hydrochloride is a potent and selective, albeit largely irreversible, inhibitor of the glycine transporter type 2 (GlyT2).[1][2] Its ability to modulate glycinergic neurotransmission has made it a valuable research tool for investigating the role of GlyT2 in various physiological processes, particularly in the context of pain signaling. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Chemical Properties and Structure

This compound, with the chemical name N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride, is a synthetic molecule that has been instrumental in the study of GlyT2.[3]

Chemical Structure:

Figure 1: Chemical structure of Org 25543.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C24H32N2O4・HCl | [4] |

| Molecular Weight | 448.98 g/mol | [4] |

| CAS Number | 495076-64-7 | [4] |

| Purity | ≥98% (HPLC) | [3][4] |

| Solubility | Water: 8.98 mg/mL (20 mM), DMSO: 44.9 mg/mL (100 mM) | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of the glycine transporter type 2 (GlyT2).[1][4] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons. By inhibiting GlyT2, Org 25543 increases the extracellular concentration of glycine, thereby enhancing activation of postsynaptic glycine receptors (GlyRs). This leads to an increased inhibitory tone in the central nervous system, particularly in the spinal cord, which is a key mechanism for its analgesic effects.[5]

Figure 2: Mechanism of action of Org 25543 in enhancing glycinergic neurotransmission.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of human GlyT2, with reported IC50 values in the low nanomolar range. It exhibits high selectivity for GlyT2 over GlyT1 and a wide range of other biological targets.[1][4]

In Vitro Activity:

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (hGlyT2) | 16 nM | CHO | [3H]glycine uptake | [1][4] |

| IC50 (hGlyT2) | 17.7 ± 4.6 nM | COS7 | [3H]glycine uptake | [6] |

| IC50 (hGlyT2) | ~20 nM | HEK293 | [3H]glycine uptake | [7] |

| Equilibrium Dissociation Constant (Kd) | 7.45 nM | HEK293 membranes | MS Binding Assay | [8] |

In Vivo Activity and Pharmacokinetics:

Org 25543 has demonstrated analgesic effects in various animal models of neuropathic and inflammatory pain.[9] It is known to be brain penetrant.[9] However, its use has been limited by a narrow therapeutic window, with on-target side effects such as tremors, seizures, and even mortality observed at doses close to the maximal analgesic dose, which is attributed to its pseudo-irreversible binding to GlyT2.[1]

| Animal Model | Route of Administration | Effective Dose | Observed Effects | Reference |

| Partial Sciatic Nerve Ligation (mice) | Intraperitoneal (i.p.) | 30 and 50 mg/kg | Amelioration of mechanical allodynia | [1] |

| Chronic Constriction Injury (mice) | Intraperitoneal (i.p.) | 50 mg/kg | Reversal of allodynia, accompanied by seizures and one lethality | [1] |

| Mouse Formalin Test, pSNL Neuropathy, Diabetic Neuropathy, CFA-induced Inflammatory Pain | Systemic and/or intrathecal (i.t.) | Not specified | Analgesic effect | [9] |

Experimental Protocols

[3H]Glycine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.

Figure 3: Workflow for a typical [3H]glycine uptake assay.

Detailed Methodology:

-

Cell Culture: HEK293 or COS7 cells stably expressing human GlyT2 are cultured in appropriate media and seeded into 24- or 48-well plates.[6]

-

Compound Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., PBS). Cells are then pre-incubated with varying concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 10-20 minutes) at 37°C.[6]

-

Glycine Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine (e.g., 10 µM) to each well. The incubation is carried out for a short period (e.g., 7-10 minutes) at 37°C.[6]

-

Termination of Uptake: The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular [3H]glycine.[6]

-

Cell Lysis and Quantification: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). The lysate is then transferred to scintillation vials, and the amount of incorporated [3H]glycine is determined by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of Org 25543 is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Assay in Xenopus laevis Oocytes

This method directly measures the function of the GlyT2 transporter by recording glycine-induced currents.

Detailed Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding human GlyT2. The oocytes are then incubated for 2-5 days to allow for transporter expression.

-

Two-Electrode Voltage Clamp: An oocyte expressing GlyT2 is placed in a recording chamber and perfused with a standard recording solution. The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Glycine Application: Glycine is applied to the oocyte, which elicits an inward current due to the electrogenic nature of the Na+/Cl-/glycine co-transport.[5]

-

Inhibitor Application: To determine the inhibitory effect of Org 25543, the oocyte is pre-incubated with the compound for a defined period before the co-application of glycine and the inhibitor. The reduction in the glycine-induced current is measured.[7]

-

Data Analysis: The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value. Washout experiments can also be performed to assess the reversibility of the inhibitor.[5][7]

Conclusion

This compound is a powerful pharmacological tool for the in vitro and in vivo investigation of GlyT2 function. Its high potency and selectivity have been crucial in elucidating the role of this transporter in pain pathways. However, its pseudo-irreversible binding and associated toxicity have precluded its clinical development. Future research may focus on developing reversible GlyT2 inhibitors with an improved safety profile, building upon the foundational knowledge gained from studies with Org 25543.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

In Vitro Characterization of Org 25543 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and biochemical characterization of Org 25543 hydrochloride, a potent and selective inhibitor of the glycine transporter 2 (GlyT2). The information presented herein is a synthesis of publicly available research, intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug discovery.

Introduction

This compound, with the chemical name N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride, is a small molecule inhibitor of the glycine transporter 2 (GlyT2). GlyT2 plays a crucial role in regulating glycine levels in the synapse, thereby modulating glycinergic neurotransmission, which is predominantly inhibitory in the spinal cord and brainstem. The pharmacological blockade of GlyT2 has been identified as a potential therapeutic strategy for the management of chronic pain. Org 25543 has been instrumental in preclinical studies aimed at validating this therapeutic approach. This document details the in vitro properties of Org 25543, including its binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

Org 25543 is a potent and selective inhibitor of GlyT2. It exhibits high selectivity for GlyT2 over the glycine transporter 1 (GlyT1)[1]. Studies have demonstrated that Org 25543 acts as a non-competitive inhibitor of glycine transport[1]. This suggests that it does not bind to the same site as the substrate, glycine.

Recent evidence points towards an allosteric mechanism of inhibition, where Org 25543 binds to a site distinct from the substrate-binding pocket. Molecular dynamics simulations and mutagenesis studies have proposed that the most likely binding site for Org 25543 is a lipid-accessible allosteric site on the GlyT2 protein. Furthermore, it has been shown that cholesterol, a component of the cell membrane, can form specific interactions with the inhibitor-bound transporter, creating an allosteric network of regulatory sites.

The binding of Org 25543 is characterized by a slow off-rate, leading to observations of irreversible or "biologically irreversible" inhibition in some experimental settings. This prolonged engagement with the transporter is a key feature of its pharmacological profile.

Quantitative Pharmacological Data

The in vitro potency and binding characteristics of Org 25543 have been determined using various experimental techniques. The following tables summarize the key quantitative data from the literature.

Table 1: Inhibitory Potency of Org 25543

| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |

| [³H]Glycine Uptake | hGlyT2-expressing CHO cells | IC₅₀ | 16 | [2] |

| [³H]Glycine Uptake | GlyT2-expressing COS-7 cells | IC₅₀ | 17.7 ± 4.6 | |

| [³H]Glycine Uptake | GlyT2-expressing HEK293 cells | IC₅₀ | ~20 | |

| FLIPR Membrane Potential | rGlyT2-HEK cell line | IC₅₀ | 31 ± 6 | [2] |

Table 2: Binding Kinetics and Affinity of Org 25543 for GlyT2

| Assay Type | Parameter | Value | Unit | Reference |

| MS Binding Assay | Kd | 7.45 | nM | [2] |

| MS Binding Assay | kon | 1.01 x 10⁶ | M⁻¹s⁻¹ | [2] |

| MS Binding Assay | koff | 7.07 x 10⁻³ | s⁻¹ | [2] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed for the in vitro characterization of Org 25543.

Cell Culture and Transfection (Example: COS-7 cells)

-

Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Transfection: For expression of GlyT2, COS-7 cells are seeded in appropriate culture vessels (e.g., 24-well plates) to reach 50-80% confluency on the day of transfection. Plasmid DNA encoding human or rodent GlyT2 is transfected into the cells using a suitable transfection reagent (e.g., lipid-based reagents). The cells are then incubated for 24-48 hours to allow for protein expression before being used in subsequent assays.

[³H]Glycine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

-

Cell Preparation: GlyT2-expressing cells (e.g., transfected HEK293 or COS-7 cells) are seeded in 96-well plates and grown to confluency.

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Cells are pre-incubated with varying concentrations of Org 25543 or vehicle control in KRH buffer for a specified time (e.g., 20 minutes) at 37°C.

-

The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [³H]glycine.

-

After a short incubation period (e.g., 10-20 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the Org 25543 concentration and fitting the data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the currents associated with glycine transport and the effect of inhibitors.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding GlyT2. The oocytes are then incubated for 2-5 days to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Glycine is applied to the oocyte to elicit an inward current mediated by GlyT2.

-

Org 25543 is co-applied with glycine to measure its inhibitory effect on the glycine-induced current.

-

-

Data Analysis: The inhibition of the glycine-induced current by Org 25543 is used to determine its potency and to study the kinetics of inhibition and reversibility.

Mass Spectrometry (MS) Binding Assay

This assay directly measures the binding of Org 25543 to GlyT2 in cell membranes.

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells overexpressing GlyT2. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Binding Reaction:

-

GlyT2-containing membranes are incubated with a fixed concentration of Org 25543 in an appropriate assay buffer. For competition assays, varying concentrations of a test compound are included.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The membrane-bound Org 25543 is separated from the unbound compound by rapid filtration through a filter plate.

-

The amount of bound Org 25543 is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Saturation binding experiments are used to determine the Kd and Bmax. Competition binding assays are used to determine the Ki of other ligands. Kinetic experiments (association and dissociation) are used to determine the kon and koff rates.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for the in vitro characterization of Org 25543.

Caption: Allosteric inhibition of GlyT2 by Org 25543.

Caption: Workflow for the [³H]Glycine Uptake Assay.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC).

Caption: Workflow for the MS Binding Assay.

References

Org 25543 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Org 25543 Hydrochloride

This compound is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its study.

| Parameter | Value | Reference |

| CAS Number | 495076-64-7 | [1][2][3] |

| Molecular Weight | 448.98 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₄H₃₂N₂O₄ · HCl | [1] |

Mechanism of Action

This compound is a selective and irreversible non-competitive inhibitor of the glycine transporter 2 (GlyT2), with a reported IC50 of approximately 16 nM for human GlyT2.[1][5] Its high selectivity is demonstrated by its lack of significant activity at the glycine transporter 1 (GlyT1) and a wide range of other biological targets.[1]

The primary function of GlyT2, located on the presynaptic terminals of glycinergic neurons, is the reuptake of glycine from the synaptic cleft. This process is crucial for replenishing vesicular glycine stores and terminating the inhibitory postsynaptic signal. By irreversibly inhibiting GlyT2, this compound leads to a sustained increase in the extracellular concentration of glycine in the synaptic cleft.[5] This elevation in synaptic glycine enhances the activation of postsynaptic glycine receptors, thereby potentiating inhibitory neurotransmission. This mechanism of action underlies the compound's analgesic effects observed in preclinical models of neuropathic and inflammatory pain.[5]

Recent studies suggest that Org 25543 binds to a lipid allosteric site on GlyT2, rather than the substrate-binding site, explaining its non-competitive mode of inhibition.[6][7]

Signaling Pathways and Molecular Interactions

The inhibitory action of this compound on GlyT2 initiates a cascade of events that modulate neuronal signaling, primarily through the enhancement of inhibitory glycinergic neurotransmission. The following diagram illustrates the key molecular interactions and pathways influenced by GlyT2 inhibition.

GlyT2 activity and localization are regulated by interactions with several proteins. It is known to interact with Syntaxin 1A, which is involved in the insertion of the transporter into the plasma membrane. The PDZ domain protein syntenin-1 has also been identified as an intracellular binding partner, potentially regulating its trafficking and presynaptic localization. Furthermore, GlyT2 functionally associates with the Plasma Membrane Ca2+-ATPase (PMCA) and the Na+-Ca2+ exchanger (NCX1). The Hedgehog signaling pathway has been shown to control GlyT2 expression and activity, while Protein Kinase C (PKC) is involved in the regulation of its trafficking.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GlyT2 inhibitors like this compound. Researchers should optimize these protocols for their specific experimental conditions.

[³H]Glycine Uptake Assay in HEK293 or COS-7 Cells

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

Materials:

-

HEK293 or COS-7 cells stably or transiently expressing human GlyT2

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

[³H]Glycine

-

This compound or other test compounds

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate GlyT2-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.

-

Compound Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or test compound for a specified time (e.g., 10-30 minutes) at 37°C.

-

Glycine Uptake: Initiate the uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well. Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.

-

Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH or a commercial lysis buffer) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique measures the currents generated by the movement of ions during glycine transport, providing a functional readout of GlyT2 activity.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human GlyT2

-

Recording solution (e.g., ND96)

-

Glycine solution

-

This compound or other test compounds

-

Two-electrode voltage clamp setup

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare stage V-VI oocytes from Xenopus laevis. Inject the oocytes with GlyT2 cRNA and incubate for 2-5 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Glycine Application: Apply a solution containing glycine to the oocyte to elicit an inward current, which is a result of the co-transport of Na+, Cl-, and glycine by GlyT2.

-

Inhibitor Application: Perfuse the oocyte with a solution containing this compound or the test compound for a defined period.

-

Assessment of Inhibition: Re-apply the glycine solution in the presence of the inhibitor and measure the resulting current. The reduction in current amplitude indicates the degree of inhibition.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.

Mass Spectrometry (MS) Binding Assay

This is a direct binding assay that quantifies the amount of a test compound bound to the transporter using mass spectrometry.

Materials:

-

Cell membranes prepared from cells overexpressing GlyT2

-

This compound (as the unlabeled ligand)

-

Assay buffer

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the GlyT2-expressing cell membranes with various concentrations of this compound in the assay buffer.

-

Separation of Bound and Free Ligand: Separate the membrane-bound ligand from the free ligand, typically by rapid filtration through a filter plate.

-

Elution and Quantification: Elute the bound ligand from the filter and quantify its concentration using a validated LC-MS/MS method.

-

Data Analysis: Determine the binding affinity (Kd) and the maximum binding capacity (Bmax) by analyzing the saturation binding data.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel GlyT2 inhibitor.

References

- 1. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuronal glycine transporter 2 interacts with the PDZ domain protein syntenin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Presynaptic Control of Glycine Transporter 2 (GlyT2) by Physical and Functional Association with Plasma Membrane Ca2+-ATPase (PMCA) and Na+-Ca2+ Exchanger (NCX) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The presynaptic glycine transporter GlyT2 is regulated by the Hedgehog pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation and Handling of Org 25543 Hydrochloride Stock Solutions

Audience: This document is intended for researchers, scientists, and drug development professionals working with Org 25543 hydrochloride.

Abstract: this compound is a potent and highly selective inhibitor of the glycine transporter type 2 (GlyT2), with an IC₅₀ of approximately 16 nM for human GlyT2.[1][2][3] It displays minimal activity at the GlyT1 transporter and over 50 other common biological targets, making it a valuable tool for studying glycinergic neurotransmission.[2][3] Its inhibitory action leads to an increase in synaptic glycine levels, which has been shown to produce analgesic effects in animal models of neuropathic pain.[4] Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of stock solutions. This document provides detailed protocols and data for the effective use of this compound in a laboratory setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Note that the molecular weight may vary slightly between batches due to hydration. For precise calculations, refer to the batch-specific Certificate of Analysis.

| Property | Value |

| Chemical Name | N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride |

| Molecular Formula | C₂₄H₃₂N₂O₄ · HCl |

| Molecular Weight | 448.98 g/mol |

| CAS Number | 495076-64-7 |

| Purity | ≥98% (HPLC) |

| Appearance | White to off-white solid[1] |

| Storage (Solid) | Desiccate at -20°C for long-term storage (up to 3 years).[1][2] |

Solubility Data

This compound exhibits different solubility limits in common laboratory solvents. For preparing high-concentration stock solutions, DMSO is the recommended solvent.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 44.9 - 50 mg/mL[1] | ~100 - 111 mM | Use of a new, anhydrous bottle of DMSO and brief sonication is recommended to ensure complete dissolution.[1][2] |

| Water | ~8.98 mg/mL[3] | ~20 mM | Sonication may be required to aid dissolution.[2] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which is ideal for long-term storage and subsequent dilution into aqueous buffers or media.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene cryotubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer and sonicator water bath

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the potent powder compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

-

Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound (e.g., 5 mg).

-

Solvent Calculation: Calculate the required volume of DMSO to achieve a 100 mM concentration using the formula:

-

Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 10,000

-

Example for 5 mg: Volume (µL) = [5 mg / 448.98 g/mol ] x 10,000 ≈ 111.4 µL

-

-

Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

Visual Inspection & Sonication: Visually inspect the solution for any undissolved particulates. If present, sonicate the vial in a room temperature water bath for 5-10 minutes until the solution is clear.[1][2]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile cryotubes.[1] The volume of each aliquot should be appropriate for your typical experiment.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date. Store the aliquots upright at -80°C for up to 6 months or at -20°C for up to 1 month .[1]

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

For most biological assays, the DMSO stock solution must be diluted into an aqueous buffer or cell culture medium.

Procedure:

-

Retrieve a single aliquot of the 100 mM DMSO stock solution from the -80°C freezer and thaw it at room temperature.

-

To minimize the risk of precipitation, pre-warm the aqueous buffer or cell culture medium to 37°C.[2]

-

Perform serial dilutions to reach the final desired concentration. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.

-

After adding the compound from the DMSO stock, vortex the working solution gently but thoroughly to ensure homogeneity.

Mechanism of Action: GlyT2 Inhibition

This compound acts by blocking the GlyT2 transporter on the presynaptic membrane of glycinergic neurons. GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, which terminates the neurotransmitter's signal. By inhibiting this process, Org 25543 increases the concentration and residence time of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs) and a potentiation of inhibitory neurotransmission.

References

Application Notes and Protocols for Org 25543 Hydrochloride in Rodent Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25543 hydrochloride is a potent and selective, albeit irreversible, inhibitor of the glycine transporter 2 (GlyT2).[1][2] Its application in preclinical rodent models has been instrumental in validating GlyT2 as a therapeutic target for neuropathic pain. By blocking the reuptake of glycine in the spinal cord, Org 25543 enhances glycinergic neurotransmission, thereby restoring inhibitory tone and alleviating pain hypersensitivity.[3] These application notes provide a comprehensive overview of the use of Org 25543 in neuropathic pain research, including its mechanism of action, effective dosages, and potential side effects, along with detailed protocols for common experimental models.

Mechanism of Action

Neuropathic pain is often characterized by a reduction in inhibitory signaling in the dorsal horn of the spinal cord.[4] Glycine is a major inhibitory neurotransmitter in the spinal cord, and its synaptic concentration is regulated by GlyT2, which is located on presynaptic terminals of glycinergic neurons.[5] Org 25543 binds to an allosteric site on GlyT2, locking the transporter in a conformation that prevents glycine reuptake.[4][6] This leads to an accumulation of glycine in the synaptic cleft, increased activation of postsynaptic glycine receptors, and a subsequent reduction in the transmission of pain signals.[5]

Signaling Pathway

Caption: Mechanism of Org 25543 action at the glycinergic synapse.

Data Presentation

Table 1: Efficacy of Org 25543 in Rodent Models of Neuropathic Pain

| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |

| Partial Sciatic Nerve Ligation (pSNL) | Mouse | Intravenous (i.v.) | 0.01 - 0.16 mg/kg | Reduced mechanical allodynia | [1][3] |

| Partial Sciatic Nerve Ligation (pSNL) | Rat | Subcutaneous (s.c.) | 4 mg/kg | Reduced mechanical allodynia | [2] |

| Diabetic Neuropathy | Mouse | Intravenous (i.v.) | 0.07 - 0.16 mg/kg (ED50) | Reduced nociceptive behavior | [1] |

| Formalin-Induced Pain (Late Phase) | Mouse | Intravenous (i.v.) | ≥ 0.06 mg/kg | Reduced paw licking time | [1] |

Table 2: Dose-Dependent Side Effects of Org 25543 in Rodents

| Species | Route of Administration | Dose | Observed Side Effects | Citation(s) |

| Mouse | Intravenous (i.v.) | 0.2 mg/kg | Tremors, stereotypies | [1] |

| Mouse | Intravenous (i.v.) | 2 mg/kg | Tremors, stereotypies | [1] |

| Mouse | Intravenous (i.v.) | 20 mg/kg | Spasms, convulsions, lethality | [1][2] |

| Mouse | Intraperitoneal (i.p.) | 50 mg/kg | Seizures, lethality, impaired motor coordination | [7] |

Experimental Protocols

Experimental Workflow

Caption: General experimental workflow for evaluating Org 25543.

Protocol 1: Partial Sciatic Nerve Ligation (pSNL) in Mice

This protocol describes the induction of neuropathic pain through partial ligation of the sciatic nerve, a widely used model to study nerve injury-induced pain.[8]

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical drapes, sterile instruments

-

Antiseptic solution (e.g., betadine and 70% ethanol)

-

Analgesic for post-operative care (e.g., meloxicam)[9]

-

Heating pad

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Shave the thigh of the left hind limb and sterilize the surgical area with antiseptic solution.

-

Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve.

-

Using an 8-0 or 9-0 suture, tightly ligate the dorsal one-third to one-half of the sciatic nerve.[8][9]

-

Ensure that the ligature is tight and that the underlying musculature is not included.

-

Suture the muscle and close the skin incision with wound clips or sutures.

-

Administer a post-operative analgesic and place the animal on a heating pad for recovery.

-

Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain.

Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments

This protocol details the measurement of mechanical sensitivity, a hallmark of neuropathic pain.[5]

Materials:

-

A set of calibrated von Frey filaments

-

Elevated wire mesh platform

-

Plexiglas chambers

Procedure:

-

Place the mice in individual Plexiglas chambers on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes.[5]

-

Begin testing by applying a von Frey filament to the plantar surface of the hind paw, starting with a filament in the middle of the force range.

-

Apply the filament with enough force to cause a slight buckling and hold for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold.[5]

-

If there is a positive response, use the next lighter filament.

-

If there is no response, use the next heavier filament.

-

-

The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.

-

Administer Org 25543 or vehicle and repeat the measurements at desired time points (e.g., 30, 60, 120 minutes post-administration).

Protocol 3: Assessment of Thermal Hyperalgesia using the Hot Plate Test

This protocol is used to assess the response to a thermal stimulus, another common measure in pain research.[10][11][12][13]

Materials:

-

Hot plate apparatus with a temperature controller

-

Plexiglas cylinder to confine the animal

Procedure:

-

Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[12]

-

Place the animal on the hot plate and immediately start a timer.

-

Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[12]

-

Stop the timer and remove the animal from the hot plate as soon as a nocifensive behavior is observed.

-

A cut-off time (e.g., 30-50 seconds) should be established to prevent tissue damage.

-

Administer Org 25543 or vehicle and repeat the test at specified time points.

-

Ensure the hot plate surface is cleaned between animals.

References

- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. dol.inf.br [dol.inf.br]

- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Org 25543

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules, particularly those working with glycine transporter 2 (GlyT2) inhibitors.

Introduction

Org 25543 is a selective and potent inhibitor of the glycine transporter 2 (GlyT2), a key protein in the central nervous system responsible for the reuptake of glycine into presynaptic terminals.[1] As a potential therapeutic agent for conditions such as neuropathic pain, having a reliable and sensitive method for its quantification is crucial for pharmacokinetic, pharmacodynamic, and drug discovery studies.[2] This application note details a highly sensitive and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Org 25543 in biological matrices. The method utilizes a deuterated internal standard to ensure accuracy and precision.

The protocol described herein is based on a validated assay developed for MS Binding Assays, demonstrating a wide linear range and a very low limit of quantification suitable for demanding research applications.[1]

Experimental Protocols

-

Analyte: Org 25543

-

Internal Standard (IS): [²H₇]Org 25543

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Water (HPLC or LC-MS grade), N,N-dimethylacetamide (DMA)

-

Buffer: Ammonium bicarbonate

-

LC Column: Luna C8(2) (50 mm × 2 mm, 3 µm) or equivalent

A critical aspect of handling Org 25543 is its propensity to adhere to container surfaces, especially polypropylene, when dissolved in purely aqueous solutions.[1] To mitigate this, an organic co-solvent is necessary.

-

Stock Solutions: Prepare primary stock solutions of Org 25543 and the internal standard, [²H₇]Org 25543, in an appropriate organic solvent such as DMSO or DMA.

-

Working Solutions: Create a series of working standard solutions by diluting the stock solutions. To prevent analyte loss, use a solution of 10% N,N-dimethylacetamide (DMA) in water as the diluent.[1]

-

Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate amount of working solution into the chosen biological matrix. The final concentration of Org 25543 should range from 5 pM to 1 nM.[1] The internal standard, [²H₇]Org 25543, should be added to all samples (excluding matrix blanks) at a fixed concentration, for example, 100 pM.[1]

-

Final Sample Adjustment: Before injection, it is crucial to adjust the sample solvent to be compatible with the mobile phase. Add aqueous ammonium bicarbonate buffer (5 mM, pH 7.8) to each sample to achieve a final solvent composition that mirrors the mobile phase (e.g., 20:80 v/v buffer/acetonitrile).[1]

The analysis is performed on a triple quadrupole mass spectrometer equipped with a pneumatically assisted electrospray ionization (ESI) source, coupled to an HPLC or UPLC system.[1][3]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | Luna C8(2), 50 mm × 2 mm, 3 µm particle size |

| Mobile Phase | Isocratic: 20% 5 mM Ammonium Bicarbonate (pH 7.8) / 80% Acetonitrile |

| Flow Rate | 600 µL/min |

| Column Temp. | Ambient |

| Injection Volume | 45 µL |

| Run Time | 2.0 minutes |

| Divert Valve | Eluent directed to waste from 0.0 to 0.6 min to avoid salt contamination |

Data sourced from Ackermann et al., 2021.[1]

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Org 25543 Transition | 413.2 → 368.3 m/z |

| [²H₇]Org 25543 Transition | 420.3 → 375.4 m/z |

| Collision Gas | Helium or Nitrogen (as per instrument) |

Data sourced from Ackermann et al., 2021.[1]

Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data acquisition.

Caption: Experimental workflow for the quantification of Org 25543.

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. The results demonstrate a robust and highly sensitive assay.

Table 3: Method Validation and Performance Characteristics

| Parameter | Result |

| Linear Dynamic Range | 5 pM to 1 nM |

| Lower Limit of Quant. (LLOQ) | 5 pM |

| Internal Standard | [²H₇]Org 25543 (100 pM fixed concentration) |

| Regression Model | Linear, weighted (1/x or 1/x²) |

| Correlation Coefficient (R²) | > 0.999 |

A representative calibration curve yielded the function y = 1.212x - 0.008975 with an R² of 0.9990, where 'y' is the peak area ratio (analyte/IS) and 'x' is the concentration ratio (analyte/IS).[1]

Conclusion

This application note provides a detailed protocol for a sensitive, rapid, and robust LC-MS/MS method for the quantification of the GlyT2 inhibitor Org 25543. The use of a deuterated internal standard and specific sample preparation steps to prevent analyte loss ensures high-quality data. With a 2-minute run time and an LLOQ of 5 pM, this method is well-suited for high-throughput screening and detailed pharmacokinetic studies in drug discovery and development.[1]

References

- 1. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Application of Deuterated Org 25543 for Glycine Transporter 2 (GlyT2) Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of deuterated Org 25543 ([²H₇]Org 25543) and its application as an internal standard in mass spectrometry (MS)-based binding assays for the Glycine Transporter 2 (GlyT2). Org 25543 is a potent, selective, and pseudo-irreversible inhibitor of GlyT2, a promising therapeutic target for chronic pain.[1][2] The use of a deuterated analog is crucial for robust and accurate quantification in MS Binding Assays, which offer a valuable alternative to traditional radioligand-based functional assays.[3] This document details the multi-step synthesis of [²H₇]Org 25543 and provides step-by-step protocols for conducting kinetic, saturation, and competition binding assays using this molecule.

Introduction to Org 25543 and Deuterated Standards

Org 25543, with the chemical name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide, is a high-affinity inhibitor of the neuronal glycine transporter 2 (GlyT2).[4][5] It exhibits an IC₅₀ value of approximately 16-18 nM in glycine uptake assays.[2][4] GlyT2 is responsible for clearing glycine from the synaptic cleft, and its inhibition can enhance glycinergic neurotransmission, producing analgesic effects in various pain models.[4][5]

In modern drug discovery, MS Binding Assays have emerged as a powerful platform for characterizing ligand-transporter interactions without the need for radiolabeling. These assays require a stable, isotopically labeled internal standard for accurate quantification of the reporter ligand. Deuterated Org 25543 ([²H₇]Org 25543) serves this purpose, co-eluting with the unlabeled compound but being distinguishable by its mass, thereby improving the robustness and precision of the assay.[3]

Synthesis of Deuterated Org 25543 ([²H₇]Org 25543)

The synthesis of the seven-fold deuterated analog of Org 25543 is achieved through a four-step process starting from commercially available materials.[3][6] The deuterium atoms are incorporated via the use of [²H₇]benzyl chloride.

Synthetic Workflow

The overall synthetic scheme is depicted below. It involves a Williamson ether synthesis, followed by ester hydrolysis, and finally an amide coupling reaction to yield the target compound.[3]

Caption: Synthetic workflow for [²H₇]Org 25543.

Experimental Protocol for Synthesis

Materials:

-

Methyl syringate

-

[²H₇]Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

1-(aminomethyl)-N,N-dimethylcyclopentane-1-amine

-

3-(ethyliminomethyleneamino)-N,N-dimethylpropan-1-amine (EDCI)

-

Benzotriazole-1-ol (HOBt)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Step 1: Williamson Ether Synthesis to form Ether 25. [3]

-

Dissolve methyl syringate in DMF.

-

Add K₂CO₃, KI, and [²H₇]benzyl chloride.

-

Heat the reaction mixture at 80°C for 24 hours.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify the crude product via column chromatography to obtain ether 25 .

-

-

Step 2: Hydrolysis to form Acid 26. [3]

-

Dissolve ether 25 in a mixture of THF and water.

-

Add LiOH and stir at room temperature for 68 hours.

-

Acidify the reaction mixture and extract the product.

-

Dry and evaporate the solvent to yield carboxylic acid 26 .

-

-

Step 3: Amide Coupling to form [²H₇]Org 25543. [3]

-

Dissolve acid 26 in CH₂Cl₂.

-

Add EDCI, HOBt, and NEt₃ and stir for 15 minutes for pre-activation.

-

Add 1-(aminomethyl)-N,N-dimethylcyclopentane-1-amine to the mixture.

-

Stir at room temperature for 18 hours.

-

Perform an aqueous workup, extract the product, and purify by column chromatography to yield the final product, [²H₇]Org 25543 .

-

Application in GlyT2 Binding Assays

[²H₇]Org 25543 is an essential tool for MS Binding Assays targeting GlyT2. It is used as an internal standard for the quantification of the unlabeled reporter ligand, Org 25543. The general workflow involves incubation of the reporter ligand with a biological source of GlyT2 (e.g., cell membranes), separation of bound from free ligand, and subsequent quantification by LC-MS/MS.[3]

MS Binding Assay Workflow

Caption: General workflow for a GlyT2 MS Binding Assay.

Experimental Protocols for Binding Assays

The following are generalized protocols for characterizing the binding of Org 25543 to GlyT2 using MS-based detection.

Required Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Protocol: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (K_d) and the maximum receptor density (B_max).

-

Prepare serial dilutions of unlabeled Org 25543 in binding buffer (e.g., 0.4 to 150 nM).[3]

-

Add GlyT2-expressing cell membranes to each concentration of Org 25543.

-

For non-specific binding determination, use heat-inactivated (e.g., 60°C for 1 hour) membranes in a parallel set of experiments.[3]

-

Incubate the samples to allow binding to reach equilibrium.

-

Rapidly filter the samples through a filter plate to separate bound and free ligand.

-

Wash the filters with ice-cold binding buffer.

-

Add a fixed concentration of [²H₇]Org 25543 (internal standard) to all samples.

-

Elute the bound ligand and standard from the filters and perform protein precipitation.

-

Analyze the samples via LC-MS/MS.

-

Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of Org 25543 and fit the data using non-linear regression to determine K_d and B_max.

Protocol: Kinetic Binding Assay

This assay determines the association (k_on) and dissociation (k_off) rate constants.

-

Association (k_on):

-

Add a fixed concentration of Org 25543 (e.g., near the K_d value) to GlyT2 membranes.

-

Incubate for various time points.

-

At each time point, terminate the reaction by rapid filtration.

-

Process and analyze samples as described in the saturation assay.

-

Plot specific binding versus time and analyze the data to calculate k_on.

-

-

Dissociation (k_off):

-

Pre-incubate GlyT2 membranes with Org 25543 to establish equilibrium.

-

Initiate dissociation by adding a large excess of a high-affinity, non-labeled GlyT2 inhibitor or by a large dilution of the sample.

-

Incubate for various time points.

-

At each time point, terminate the reaction by rapid filtration.

-

Process and analyze samples.

-

Plot the natural logarithm of specific binding versus time; the slope of the line represents -k_off.[3]

-

Protocol: Competition Binding Assay

This assay determines the inhibitory constant (K_i) of unlabeled test compounds.

-

Prepare serial dilutions of the test compound.

-

Incubate GlyT2 membranes with a fixed concentration of Org 25543 (reporter ligand, typically at its K_d) and the varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Filter, wash, and process the samples as described previously, using [²H₇]Org 25543 as the internal standard.

-

Plot the specific binding of Org 25543 as a percentage of control (no test compound) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a K_i value using the Cheng-Prusoff equation.

Data Presentation

The use of [²H₇]Org 25543 in MS Binding Assays has enabled the precise determination of key binding parameters for Org 25543 at the GlyT2 transporter.

Table 1: Kinetic and Saturation Binding Parameters for Org 25543 at GlyT2

| Parameter | Value | Method | Reference |

|---|---|---|---|

| k_on (Association Rate) | 1.01 x 10⁶ M⁻¹ s⁻¹ | MS Binding Assay | [3] |

| k_off (Dissociation Rate) | 7.07 x 10⁻³ s⁻¹ | MS Binding Assay | [3] |

| K_d (from k_off/k_on) | 6.99 nM | MS Binding Assay | [3] |

| K_d (from Saturation) | 7.45 nM | MS Binding Assay |[3] |

Table 2: Comparison of Org 25543 Potency in Different Assays

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| IC₅₀ | 16 ± 1.9 nM | [³H]Glycine Uptake Assay | [3] |

| IC₅₀ | 17.7 ± 4.6 nM | [³H]Glycine Uptake Assay | [4] |

| IC₅₀ | 31 ± 6 nM | FLIPR Membrane Potential Assay |[3] |

Conclusion

The synthesis of deuterated Org 25543 provides a critical tool for the accurate and high-throughput characterization of ligand binding to the GlyT2 transporter. The protocols outlined herein describe how [²H₇]Org 25543 can be synthesized and employed as an internal standard in MS Binding Assays to determine affinity, kinetics, and competitive inhibition. This approach avoids the complications of radioligand handling and disposal while providing robust, quantitative data essential for the discovery and development of novel GlyT2-targeting therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of Org 25543 Hydrochloride in CHO Cell Glycine Uptake Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Org 25543 hydrochloride is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] GlyT2 is responsible for the reuptake of glycine into presynaptic neurons, which is essential for refilling synaptic vesicles.[3][4] By inhibiting GlyT2, Org 25543 increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism has made GlyT2 inhibitors like Org 25543 promising candidates for the treatment of chronic pain.[4][5]

Chinese Hamster Ovary (CHO) cells are a widely used heterologous expression system for studying the pharmacology of membrane transporters like GlyT2. They do not endogenously express high levels of interfering transporters, providing a clean background for characterizing the activity of specific inhibitors. These application notes provide detailed protocols for using this compound in glycine uptake assays with CHO cells stably expressing human GlyT2.

Mechanism of Action of Org 25543

Org 25543 acts as a non-competitive and pseudo-irreversible inhibitor of GlyT2.[4][5][6] It binds to an extracellular allosteric site on the transporter, rather than the glycine binding (orthosteric) site.[5][7] This binding event locks the transporter in an outward-open conformation, preventing the conformational changes necessary for glycine translocation across the cell membrane.[5][8] This allosteric inhibition mechanism is distinct from competitive inhibitors that would directly compete with glycine for binding.[5]

Caption: Allosteric inhibition of GlyT2 by Org 25543.

Pharmacological Data

Org 25543 is characterized by its high potency and selectivity for GlyT2 over GlyT1. The following table summarizes key quantitative data from the literature for its interaction with human GlyT2 (hGlyT2).

| Parameter | Value | Cell System | Assay Type | Reference |

| IC₅₀ | 16 nM | CHO Cells | [³H]Glycine Uptake | [1][2] |

| IC₅₀ | 17.7 ± 4.6 nM | COS7 Cells | [³H]Glycine Uptake | [4] |

| IC₅₀ | 11.4 nM | - | Electrophysiology | [5] |

| Kᵢ | Not Reported | - | - | |

| Kₑ | 7.45 nM | - | MS Binding Assay | [3] |

| Inhibition Type | Non-competitive | COS7 Cells | [³H]Glycine Uptake | [4] |

| Reversibility | Pseudo-irreversible | COS7 Cells | Washout Assay | [4][8] |

Experimental Protocols

This section provides a detailed protocol for performing a [³H]glycine uptake assay in CHO cells stably expressing hGlyT2 to determine the inhibitory activity of this compound.

Materials and Reagents

-

Cells: CHO-K1 cells stably expressing human GlyT2 (CHO-hGlyT2).

-

Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: 96-well or 384-well cell culture plates.[9]

-

Compound: this compound (MW: 448.98 g/mol ).[1]

-

Radiolabel: [³H]Glycine.

-

Assay Buffer (HBSS): Hank's Balanced Salt Solution (contains NaCl, KCl, KH₂PO₄, NaHCO₃, Na₂HPO₄, CaCl₂, MgCl₂, MgSO₄, and D-glucose).

-

Stop Solution: Ice-cold Assay Buffer (HBSS).

-

Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH.

-

Scintillation Cocktail: Ultima Gold™ or equivalent.

-

Instruments: Liquid scintillation counter, multi-channel pipette, cell culture incubator.

Stock Solution Preparation

-

Org 25543 Stock (10 mM): Based on the molecular weight of 448.98, dissolve 4.49 mg of this compound in 1 mL of DMSO.[1]

-

Storage: Aliquot and store the stock solution at -20°C or -80°C for long-term stability.[2]

-

Working Solutions: Prepare serial dilutions of the 10 mM stock solution in Assay Buffer (HBSS) to achieve the desired final concentrations for the assay. Note: The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid cell toxicity.

[³H]Glycine Uptake Assay Protocol

This protocol is adapted from standard radiolabeled uptake assay methodologies.[9]

-

Cell Plating:

-

Seed CHO-hGlyT2 cells into a 96-well plate at a density of 40,000-60,000 cells/well.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) Assay Buffer (HBSS).

-

-

Inhibitor Pre-incubation:

-

Add 100 µL of Assay Buffer containing various concentrations of Org 25543 (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

-

Incubate the plate for 10-20 minutes at 37°C.

-

-

Glycine Uptake Initiation:

-

Prepare the uptake solution by mixing [³H]Glycine with unlabeled glycine in Assay Buffer to achieve the desired final concentration and specific activity (e.g., 10 µM final glycine concentration).

-

Initiate the uptake by adding 100 µL of the [³H]Glycine uptake solution to each well. The final volume is now 200 µL.

-

Incubate for a predetermined time (e.g., 7-15 minutes) at 37°C.[4] This incubation time should be within the linear range of glycine uptake.

-

-

Uptake Termination and Washing:

-

Rapidly terminate the uptake by aspirating the uptake solution.

-

Immediately wash the cells three times with 200 µL of ice-cold Stop Solution (HBSS) to remove extracellular radiolabel.

-

-

Cell Lysis:

-

Add 100 µL of Lysis Buffer (e.g., 1% SDS) to each well.

-

Incubate for 30 minutes at room temperature on a plate shaker to ensure complete lysis.

-

-

Scintillation Counting:

-

Transfer the lysate from each well into a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis

-

Determine Specific Uptake:

-

Total Uptake: CPM from wells with vehicle control.

-

Non-specific Uptake: CPM from wells containing a known saturating concentration of a GlyT inhibitor (e.g., 10 mM unlabeled glycine or a high concentration of another potent inhibitor).

-

Specific Uptake = Total Uptake - Non-specific Uptake.

-

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - ( (CPM_inhibitor - CPM_nonspecific) / (CPM_vehicle - CPM_nonspecific) )] * 100

-

-

Generate IC₅₀ Curve:

-

Plot the percent inhibition against the logarithm of the Org 25543 concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

Experimental Workflow

The following diagram illustrates the key steps of the glycine uptake assay.

References

- 1. This compound | Glycine Transporters | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Protocol for Assessing Org 25543 Efficacy in Ameliorating Allodynia

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allodynia, a condition where non-painful stimuli are perceived as painful, is a debilitating symptom of neuropathic pain. The glycine transporter 2 (GlyT2), predominantly located in the spinal cord, plays a crucial role in regulating inhibitory neurotransmission by reuptaking glycine from the synaptic cleft.[1] Inhibition of GlyT2 is a promising therapeutic strategy for managing neuropathic pain by enhancing glycinergic signaling.[2] Org 25543 is a potent, pseudo-irreversible, and non-competitive allosteric inhibitor of GlyT2 that has demonstrated analgesic effects in various preclinical models of neuropathic pain.[3][4] This document provides detailed protocols for assessing the efficacy of Org 25543 in ameliorating mechanical and cold allodynia in rodent models.

Mechanism of Action

Org 25543 binds to an allosteric site on the GlyT2 transporter, locking it in an outward-open conformation.[3][5] This non-competitive inhibition prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons. The resulting increase in extracellular glycine concentration enhances the activation of postsynaptic glycine receptors (GlyRs), leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron. This strengthened inhibitory neurotransmission in the dorsal horn of the spinal cord dampens the transmission of pain signals, thereby ameliorating allodynia.[1]

Signaling Pathway of Org 25543 in Pain Amelioration

Caption: Signaling pathway of Org 25543 in ameliorating allodynia.

Experimental Workflow

Caption: Experimental workflow for assessing Org 25543 efficacy.

Quantitative Data Summary

The following tables summarize the reported efficacy of Org 25543 in rodent models of allodynia.

Table 1: Efficacy of Org 25543 in a Rat Model of Neuropathic Pain (Partial Sciatic Nerve Ligation) [2][6]

| Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) vs. Vehicle | Statistical Significance |

| 2 | No significant effect | - |

| 4 | 25.92 ± 1.95 g vs. 18.22 ± 1.07 g | p < 0.01 |

Table 2: Efficacy of Intravenous Org 25543 in Mouse Neuropathic Pain Models [1][7]

| Neuropathic Pain Model | Dose Range (mg/kg, i.v.) | Outcome |

| Partial Sciatic Nerve Ligation | 0.1 - 10 | Dose-dependent antiallodynic effect |

| Streptozotocin-induced Diabetic Neuropathy | 0.1 - 10 | Dose-dependent antiallodynic effect |

| Complete Freund's Adjuvant (CFA) | - | Less pronounced antiallodynic effect |

Experimental Protocols

Animal Models of Neuropathic Pain

A common model to induce allodynia is the Chronic Constriction Injury (CCI) of the sciatic nerve.[8]

-

Anesthesia: Anesthetize rodents (e.g., Sprague-Dawley rats) with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure: Surgically expose the sciatic nerve and place loose ligatures around it.

-